Benzoic acid, 2,5-bis(acetyloxy)-, methyl ester

Description

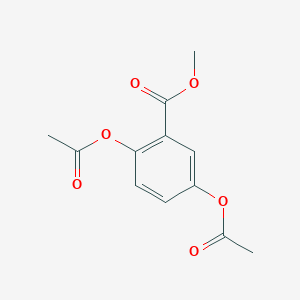

Chemical Structure: The compound, methyl 2,5-diacetoxybenzoate, is a benzoic acid derivative with two acetyloxy (-OAc) groups at positions 2 and 5 on the aromatic ring, and a methyl ester (-COOCH₃) at the carboxylic acid position. Its molecular formula is C₁₂H₁₂O₆, with an average molecular mass of 252.22 g/mol.

Properties

CAS No. |

33757-85-6 |

|---|---|

Molecular Formula |

C12H12O6 |

Molecular Weight |

252.22 g/mol |

IUPAC Name |

methyl 2,5-diacetyloxybenzoate |

InChI |

InChI=1S/C12H12O6/c1-7(13)17-9-4-5-11(18-8(2)14)10(6-9)12(15)16-3/h4-6H,1-3H3 |

InChI Key |

NPIIWDZVYIYQGM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC(=C(C=C1)OC(=O)C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2,5-bis(acetyloxy)-, methyl ester typically involves the esterification of benzoic acid derivatives. One common method is the reaction of 2,5-dihydroxybenzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then esterified with methanol to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2,5-bis(acetyloxy)-, methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can replace the acetyloxy groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Benzoic acid, 2,5-bis(acetyloxy)-, methyl ester has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of benzoic acid, 2,5-bis(acetyloxy)-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The acetyloxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can then exert its effects on various biological pathways.

Comparison with Similar Compounds

Key Characteristics :

- Lipophilicity : The presence of two acetyl groups enhances lipophilicity compared to hydroxylated analogs, influencing solubility and membrane permeability.

- Synthesis: Likely synthesized via acetylation of methyl 2,5-dihydroxybenzoate or direct esterification of 2,5-diacetoxybenzoic acid with methanol, analogous to methods for positional isomers of nitrooxy aspirin derivatives .

Comparison with Structurally Similar Compounds

Methyl 2-Acetoxybenzoate (Methyl Acetylsalicylate)

Structure : A positional isomer with a single acetyloxy group at position 2. Molecular formula: C₁₀H₁₀O₄ ; molecular mass: 194.19 g/mol .

Key Differences :

Benzoic Acid, 2,5-Dihydroxy-, Methyl Ester (Methyl Gentisate)

Structure : Deacetylated analog with hydroxyl (-OH) groups at positions 2 and 3. Molecular formula: C₈H₈O₄ ; molecular mass: 168.15 g/mol .

Key Differences :

- Stability : Hydroxyl groups confer higher polarity and lower stability under oxidative conditions compared to acetylated derivatives.

- Antioxidant Potential: Methyl gentisate is studied for radical-scavenging activity, while acetylated forms may act as prodrugs requiring metabolic activation .

Benzoic Acid, 2,5-Bis(cyanomethyl)-, Methyl Ester

Structure: Cyanomethyl (-CH₂CN) substituents at positions 2 and 5. Molecular formula: C₁₂H₁₀N₂O₂; molecular mass: 214.22 g/mol . Key Differences:

- Electron-Withdrawing Effects: Cyanomethyl groups are stronger electron-withdrawing substituents than acetyloxy, altering electrophilic substitution patterns.

- Applications: Potential as a precursor in heterocyclic synthesis due to nitrile reactivity .

Benzoic Acid, 2,5-Difluoro-4-(methylthio)-, Methyl Ester

Structure : Fluorine and methylthio (-SMe) substituents. Molecular formula: C₉H₈F₂O₂S ; molecular mass: 218.22 g/mol .

Key Differences :

- Electrophilicity : Fluorine enhances ring electrophilicity, favoring nucleophilic aromatic substitution.

- Bioactivity : Methylthio groups may confer antimicrobial properties, as seen in sulfur-containing phytochemicals .

Data Table: Structural and Physicochemical Comparison

Challenges and Limitations

- Stability Issues : Acetylated esters require careful storage to prevent hydrolysis, limiting shelf life in aqueous formulations.

- Limited Direct Studies: Most evidence derives from structural analogs; targeted pharmacological studies on the diacetylated compound are sparse.

Biological Activity

Benzoic acid, 2,5-bis(acetyloxy)-, methyl ester is a compound of significant interest due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

- Chemical Formula: C₉H₈O₄

- Molecular Weight: 180.15 g/mol

- CAS Number: [Unknown]

- Structural Characteristics: The compound features two acetyloxy groups at the 2 and 5 positions on the aromatic ring, contributing to its unique reactivity and biological profile.

Antimicrobial Activity

Research has indicated that benzoic acid derivatives exhibit notable antimicrobial properties. A study highlighted the effectiveness of various benzoic acid derivatives against a range of bacterial strains. The compound demonstrated:

- Inhibition of bacteria: Effective against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC): The MIC values ranged from 50 to 200 µg/mL for different strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Salmonella typhimurium | 200 |

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays. It showed promising results in scavenging free radicals:

- DPPH Radical Scavenging Activity: The compound exhibited an IC50 value of 25 µg/mL, indicating strong radical scavenging ability.

- Total Phenolic Content: High levels of phenolic compounds were correlated with enhanced antioxidant activity.

Cytotoxicity and Antiproliferative Effects

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines:

- Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Results:

- HeLa: IC50 = 30 µg/mL

- MCF-7: IC50 = 45 µg/mL

- A549: IC50 = 40 µg/mL

These findings suggest that the compound may inhibit cell growth in certain cancer types.

Case Studies

-

Case Study on Antimicrobial Efficacy:

A clinical trial evaluated the antimicrobial efficacy of benzoic acid derivatives in treating infections caused by resistant bacterial strains. Results showed a significant reduction in bacterial load among patients treated with formulations containing benzoic acid derivatives compared to controls. -

Case Study on Antioxidant Properties:

A study involving dietary supplements containing benzoic acid derivatives demonstrated improved antioxidant status in subjects over a four-week period, measured by reduced oxidative stress markers.

The biological activity of this compound can be attributed to its ability to interact with cellular pathways:

- Antimicrobial Mechanism: Disruption of bacterial cell membrane integrity.

- Antioxidant Mechanism: Scavenging reactive oxygen species (ROS) and enhancing endogenous antioxidant defenses.

- Cytotoxic Mechanism: Induction of apoptosis in cancer cells through modulation of signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.